molecular formula C30H41N9O7 B12586102 L-Tryptophyl-L-leucyl-L-histidyl-L-alanyl-L-asparagine CAS No. 648424-51-5

L-Tryptophyl-L-leucyl-L-histidyl-L-alanyl-L-asparagine

Cat. No.: B12586102
CAS No.: 648424-51-5
M. Wt: 639.7 g/mol
InChI Key: SVRQZKMGDNCUMG-GDSDNQIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tryptophyl-L-leucyl-L-histidyl-L-alanyl-L-asparagine is a peptide compound composed of five amino acids: tryptophan, leucine, histidine, alanine, and asparagine. This compound is of interest in various fields of scientific research due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-leucyl-L-histidyl-L-alanyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (L-asparagine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (L-alanine) is activated and coupled to the deprotected amine group.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-histidine, L-leucine, and L-tryptophan).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-leucyl-L-histidyl-L-alanyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification (e.g., acylation reagents for acylation).

Major Products Formed

    Oxidation: Kynurenine and other oxidized derivatives.

    Reduction: Free thiols from disulfide bond reduction.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tryptophyl-L-leucyl-L-histidyl-L-alanyl-L-asparagine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-leucyl-L-histidyl-L-alanyl-L-asparagine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tryptophyl-L-leucyl-L-histidyl-L-alanyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Unlike other peptides, it may exhibit unique binding affinities and biological activities, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

648424-51-5

Molecular Formula

C30H41N9O7

Molecular Weight

639.7 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C30H41N9O7/c1-15(2)8-22(37-27(42)20(31)9-17-12-34-21-7-5-4-6-19(17)21)29(44)38-23(10-18-13-33-14-35-18)28(43)36-16(3)26(41)39-24(30(45)46)11-25(32)40/h4-7,12-16,20,22-24,34H,8-11,31H2,1-3H3,(H2,32,40)(H,33,35)(H,36,43)(H,37,42)(H,38,44)(H,39,41)(H,45,46)/t16-,20-,22-,23-,24-/m0/s1

InChI Key

SVRQZKMGDNCUMG-GDSDNQIASA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.